

# Application Notes and Protocols for In Vivo Efficacy Assessment of CC-90005

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## Compound of Interest

Compound Name: CC-90005

Cat. No.: B8716290

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## Introduction to CC-90005

**CC-90005** is a potent, selective, and orally bioavailable small molecule inhibitor of Protein Kinase C-theta (PKC- $\theta$ ), a key enzyme in the T-cell receptor (TCR) signaling pathway.<sup>[1][2]</sup> With an IC<sub>50</sub> of 8 nM for PKC- $\theta$ , it demonstrates high selectivity over other PKC isoforms.<sup>[1]</sup> The primary mechanism of action of **CC-90005** involves the inhibition of T-cell activation and the subsequent reduction of interleukin-2 (IL-2) expression, a critical cytokine for T-cell proliferation and differentiation.<sup>[1][2]</sup> Due to its immunomodulatory properties, **CC-90005** holds therapeutic potential in T-cell mediated diseases, including autoimmune disorders and certain cancers where T-cell activity plays a significant role. These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of **CC-90005** in a preclinical cancer model.

## Data Presentation

The following tables summarize key preclinical data for **CC-90005**, providing a baseline for designing and interpreting in vivo efficacy studies.

Table 1: In Vitro Activity of **CC-90005**

Parameter	Cell Line/Assay	IC50	Reference
PKC- $\theta$ Inhibition	Biochemical Assay	8 nM	
PKC- $\delta$ Inhibition	Biochemical Assay	4440 nM	
IL-2 Expression Inhibition	Human PBMCs	0.15 $\mu$ M	
T-cell Proliferation Inhibition	Human PBMCs	51% at 1 $\mu$ M, 88% at 3 $\mu$ M	

Table 2: In Vivo Pharmacokinetic Parameters of **CC-90005**

Species	Dose (mg/kg)	Route	Cmax ( $\mu$ M)	Oral Bioavailability (%)	Reference
Rat	10	Oral	1.18	66	
Dog	3	Oral	1.2	46	

Table 3: In Vivo Efficacy of **CC-90005** in a T-Cell Activation Model

Animal Model	Dosing Regimen	Endpoint	Result	Reference
Chronic T-cell Activation (Mouse)	10 mg/kg, p.o., BID for 4 days	Popliteal Lymph Node (PLN) Size	45% inhibition	
Chronic T-cell Activation (Mouse)	30 mg/kg, p.o., BID for 4 days	Popliteal Lymph Node (PLN) Size	38% inhibition	
SEB-induced IL-2 Release (Mouse)	100 mg/kg, single oral dose	Plasma and Spleen IL-2	51% and 54% inhibition, respectively	

## Experimental Protocols

### Humanized Mouse Xenograft Model for Efficacy Assessment

Given that **CC-90005**'s mechanism of action is dependent on modulating human T-cell function, a humanized mouse model is the most appropriate system to evaluate its anti-tumor efficacy. This protocol describes the co-engraftment of a human cancer cell line and human peripheral blood mononuclear cells (PBMCs) in immunodeficient mice.

#### Materials:

- Immunodeficient mice (e.g., NOD-scid IL2R $\gamma$ null or NSG mice), 6-8 weeks old.
- Human cancer cell line of interest (e.g., a T-cell lymphoma line or a solid tumor line known to be responsive to T-cell-mediated killing).
- Cryopreserved human PBMCs from a healthy donor.
- Matrigel or other appropriate extracellular matrix.
- **CC-90005**.
- Vehicle control (e.g., 0.5% methylcellulose in sterile water).

#### Procedure:

- Cell Preparation:
  - Thaw and culture the human cancer cell line according to standard protocols.
  - On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of  $5 \times 10^6$  cells per 100  $\mu$ L.
  - Thaw cryopreserved human PBMCs and assess viability. Resuspend in sterile PBS at a concentration of  $1 \times 10^6$  cells per 50  $\mu$ L.
- Tumor and PBMC Implantation:

- Anesthetize the mice according to approved institutional protocols.
- Subcutaneously inject 100  $\mu$ L of the tumor cell suspension into the right flank of each mouse.
- Within 24 hours of tumor implantation, intravenously inject 50  $\mu$ L of the PBMC suspension into the tail vein of each mouse.
- Animal Grouping and Treatment:
  - Monitor tumor growth. When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=8-10 mice per group).
  - Group 1 (Vehicle Control): Administer the vehicle control orally, once or twice daily, according to the desired dosing schedule.
  - Group 2 (**CC-90005**): Administer **CC-90005** at a predetermined dose (e.g., 10, 30, or 100 mg/kg) orally, following the same schedule as the vehicle control.
- Efficacy Monitoring:
  - Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
  - Monitor the body weight of the mice two to three times per week as an indicator of toxicity.
  - Observe the animals daily for any clinical signs of distress or toxicity.
  - The study should be terminated when tumors in the control group reach a predetermined size or when signs of significant toxicity are observed.

## Pharmacodynamic Assays

To confirm that **CC-90005** is engaging its target and modulating T-cell function in vivo, the following pharmacodynamic assays should be performed on samples collected at the end of the efficacy study.

### a) Isolation and Analysis of Tumor-Infiltrating Lymphocytes (TILs)

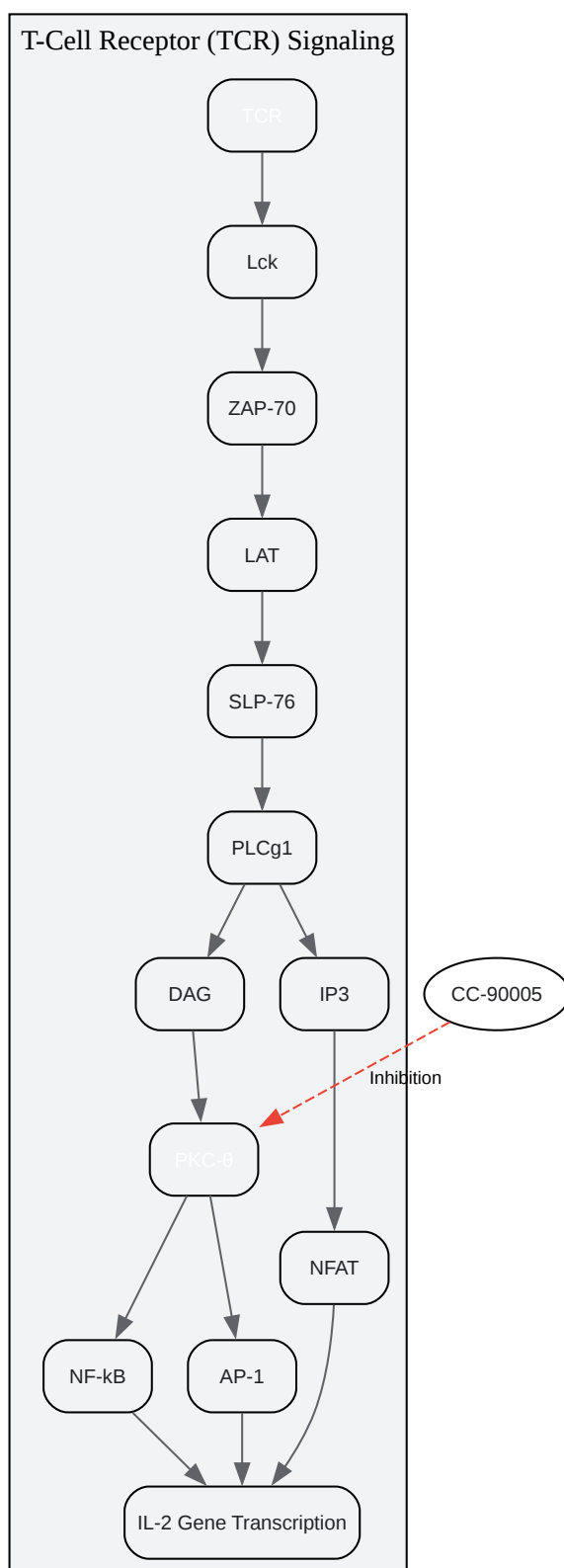
**Procedure:**

- At the end of the study, euthanize the mice and surgically excise the tumors.
- Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.
- Isolate TILs using density gradient centrifugation (e.g., Ficoll-Paque).
- Stain the isolated TILs with fluorescently labeled antibodies against human CD45, CD3, CD4, CD8, and markers of T-cell activation (e.g., CD25, CD69, PD-1).
- Analyze the stained cells by flow cytometry to quantify the different T-cell populations and their activation status within the tumor microenvironment.

**b) Measurement of Plasma IL-2 Levels****Procedure:**

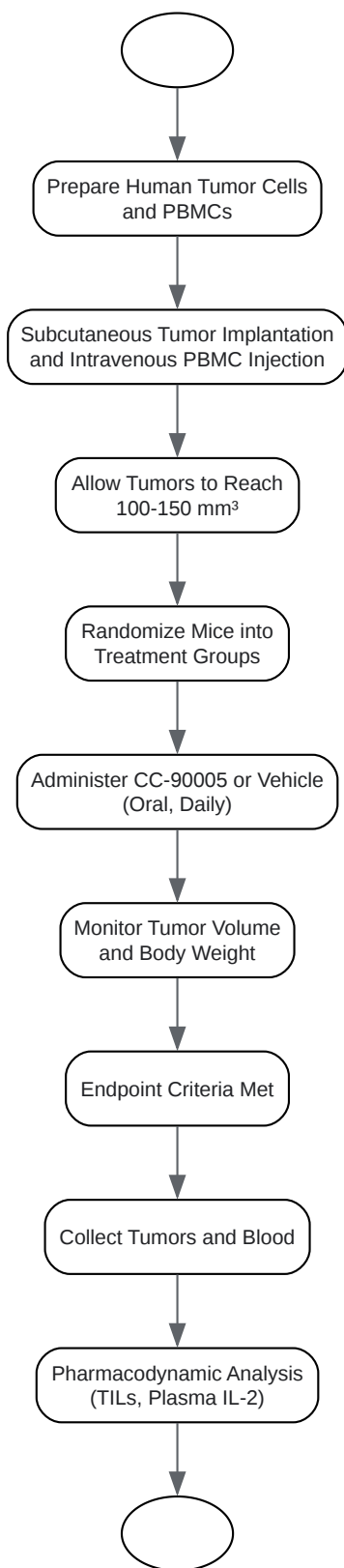
- At the time of euthanasia, collect blood from the mice via cardiac puncture into EDTA-containing tubes.
- Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
- Store the plasma at -80°C until analysis.
- Quantify the concentration of human IL-2 in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.

## Visualizations



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Caption: **CC-90005** signaling pathway inhibition.



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Caption: In vivo efficacy experimental workflow.

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